molecular formula C20H23N3O2 B14998459 N-[1-(1-ethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide

N-[1-(1-ethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide

Cat. No.: B14998459
M. Wt: 337.4 g/mol
InChI Key: MALAGSRPRBOAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]-2-methoxyacetamide is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of an ethyl group at the 1-position of the benzodiazole ring, a phenylethyl group at the 2-position, and a methoxyacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]-2-methoxyacetamide typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through Friedel-Crafts alkylation using phenylethyl chloride and a Lewis acid catalyst.

    Formation of the Methoxyacetamide Group: The methoxyacetamide group can be introduced by reacting the intermediate compound with methoxyacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzodiazole derivatives with various nucleophiles.

Scientific Research Applications

N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]aniline
  • N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide

Uniqueness

N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyacetamide group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide

InChI

InChI=1S/C20H23N3O2/c1-3-23-18-12-8-7-11-16(18)22-20(23)17(21-19(24)14-25-2)13-15-9-5-4-6-10-15/h4-12,17H,3,13-14H2,1-2H3,(H,21,24)

InChI Key

MALAGSRPRBOAMO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.